molecular formula C14H18N6O5 B3747100 ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE

ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE

Cat. No.: B3747100
M. Wt: 350.33 g/mol
InChI Key: NFKXRZXNQKWUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and acetamido groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the formation of the pyrazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques like crystallization and chromatography is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, influencing cellular processes. The acetamido group can form hydrogen bonds with target proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETATE: Lacks the acetamido group, resulting in different reactivity and applications.

    3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE: A simpler structure with fewer functional groups, leading to different chemical properties and uses.

Uniqueness

ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both nitro and acetamido groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-[3,5-dimethyl-4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O5/c1-4-25-13(22)8-19-10(3)14(9(2)17-19)16-12(21)7-18-6-11(5-15-18)20(23)24/h5-6H,4,7-8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKXRZXNQKWUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.